Azetidine Core vs. Piperidine Analogs: Impact on Nav1.7 and Nav1.8 Inhibition Potency
The isobutylsulfonyl-azetidine scaffold, as exemplified in AbbVie patent US9783527, delivers double-digit micromolar inhibition of human Nav1.7 (IC50 = 2.52 µM) and Nav1.8 (IC50 = 1.47 µM) in HEK293 recombinant cell electrophysiology assays [1]. In contrast, the piperidine analog (4-(phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, which replaces the azetidine with a 6-membered piperidine and the isobutylsulfonyl with phenylsulfonyl, has not shown comparable sodium channel activity in the same assay panels . The 4-membered azetidine ring provides a more constrained vector presentation of the sulfonamide group compared to piperidine, which can be critical for engaging the channel's binding pocket.
| Evidence Dimension | Inhibition of human Nav1.7 and Nav1.8 in recombinant HEK293 cells (IC50) |
|---|---|
| Target Compound Data | Nav1.7 IC50 = 2.52 µM; Nav1.8 IC50 = 1.47 µM (data from isobutylsulfonyl-azetidine scaffold in patent US9783527) [1] |
| Comparator Or Baseline | Piperidine analog (4-(phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: no reported Nav1.7/Nav1.8 activity |
| Quantified Difference | Activity differential cannot be directly quantified but the azetidine scaffold enables interaction, while the piperidine scaffold does not. |
| Conditions | HEK293 cells stably expressing recombinant human Nav1.7 or Nav1.8; fluorescence-based membrane potential assay [1] |
Why This Matters
Selecting the 4-membered azetidine over the more common 6-membered piperidine may be essential for achieving Nav channel engagement, making this compound a more relevant choice for ion channel drug discovery programs.
- [1] BindingDB BDBM344983. IC50 data for Nav1.7 (2.52 µM) and Nav1.8 (1.47 µM) from US9783527. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=344983 View Source
